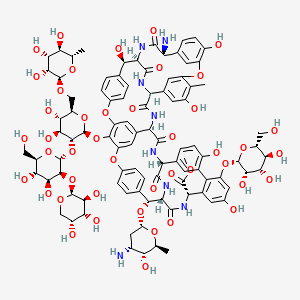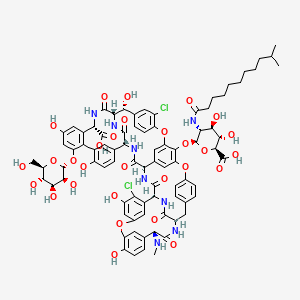
Dalbavancin Impurity
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antibiotic A-40926 B0 is a natural product found in Actinomadura with data available.
Wissenschaftliche Forschungsanwendungen
1. Efficacy in Bone and Joint Infections
Dalbavancin is a lipoglycopeptide with potent activity against Gram-positive microorganisms and a long half-life. It shows a high concentration in bone, making it a viable alternative for treating osteoarticular infections. A study demonstrated dalbavancin's effectiveness in treating osteoarticular infections, highlighting its tolerability and high cure rate, even with multiple doses (Morata et al., 2019).
2. Activity Against Gram-Positive Infections
Dalbavancin is notably active against gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). Its extended half-life allows for less frequent dosing, which is beneficial for treating infections that require long-term treatment. The drug's efficacy in various infections, particularly those caused by gram-positive organisms, has been reported (Smith, Roberts, & Rybak, 2015).
3. Use in Various Gram-Positive Infections
Dalbavancin's application extends beyond skin and soft-tissue infections. Studies have shown its effectiveness in treating prosthetic joint infections, osteomyelitis, and catheter-related bacteremia. These findings underscore dalbavancin’s potential as a versatile treatment for serious Gram-positive infections (Bouza et al., 2017).
4. Pharmacokinetics in Plasma and Skin Blister Fluid
Dalbavancin demonstrates effective penetration into skin blister fluid, supporting its use in treating skin and skin structure infections. The drug maintains concentrations above MIC90 values for common pathogens like MRSA, indicating its suitability for these infections (Nicolau, Sun, Seltzer, Buckwalter, & Dowell, 2007).
5. Distribution into Bone and Articular Tissue
Dalbavancin's distribution into bone and articular tissue suggests its potential for treating bone infections like osteomyelitis. The drug's extended dosing interval and high tissue concentrations highlight its suitability for such long-duration treatments (Dunne, Puttagunta, Sprenger, Rubino, Van Wart, & Baldassarre, 2015).
6. Antistaphylococcal Activity
Dalbavancin shows potent antistaphylococcal activity, particularly against MRSA. Its bactericidal action and difficulty in developing resistance make it a strong candidate for treating staphylococcal infections (Goldstein, Citron, Merriam, Warren, Tyrrell, & Fernandez, 2003).
Eigenschaften
CAS-Nummer |
110882-84-3 |
|---|---|
Produktname |
Dalbavancin Impurity |
Molekularformel |
C83H88Cl2N8O29 |
Molekulargewicht |
1732.5 g/mol |
IUPAC-Name |
(1S,2R,19R,22S,34S,37R,40R,52S)-64-[(2S,3R,4R,5S,6S)-6-carboxy-4,5-dihydroxy-3-(10-methylundecanoylamino)oxan-2-yl]oxy-5,32-dichloro-2,26,31,44,49-pentahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaene-52-carboxylic acid |
InChI |
InChI=1S/C83H88Cl2N8O29/c1-33(2)10-8-6-4-5-7-9-11-56(99)88-65-68(102)70(104)73(81(114)115)122-82(65)121-72-53-26-38-27-54(72)118-50-21-16-37(24-45(50)84)66(100)64-79(111)92-63(80(112)113)43-28-39(95)29-52(119-83-71(105)69(103)67(101)55(32-94)120-83)57(43)42-23-35(14-19-47(42)96)60(76(108)93-64)89-77(109)61(38)90-78(110)62-44-30-41(31-49(98)58(44)85)117-51-25-36(15-20-48(51)97)59(86-3)75(107)87-46(74(106)91-62)22-34-12-17-40(116-53)18-13-34/h12-21,23-31,33,46,55,59-71,73,82-83,86,94-98,100-105H,4-11,22,32H2,1-3H3,(H,87,107)(H,88,99)(H,89,109)(H,90,110)(H,91,106)(H,92,111)(H,93,108)(H,112,113)(H,114,115)/t46-,55-,59+,60-,61-,62+,63+,64+,65-,66-,67-,68-,69+,70+,71+,73+,82-,83+/m1/s1 |
InChI-Schlüssel |
PZMMGNLKWHJGSE-PSDJNXLUSA-N |
Isomerische SMILES |
CC(C)CCCCCCCCC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)[C@H]([C@H]6C(=O)N[C@@H](C7=C(C(=CC(=C7)O)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N6)NC(=O)[C@@H]4NC(=O)[C@@H]1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)[C@H](C(=O)N[C@H](CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)O)O)Cl)C(=O)O)O)O |
SMILES |
CC(C)CCCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)O)O)Cl)C(=O)O)O)O |
Kanonische SMILES |
CC(C)CCCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)O)O)Cl)C(=O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



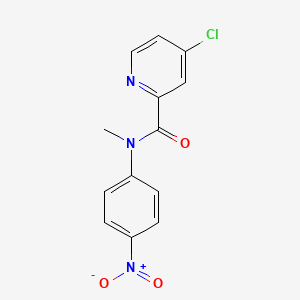
![N-[2-hydroxy-5-(pyrrolidine-1-sulfonyl)phenyl]pentanamide](/img/structure/B1649982.png)
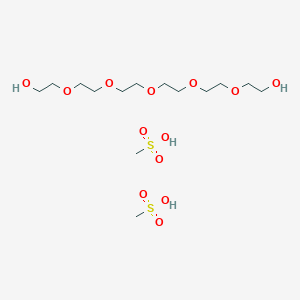
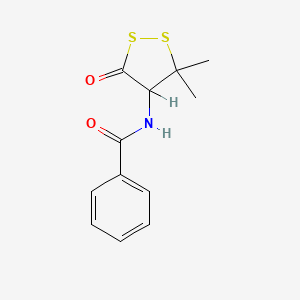
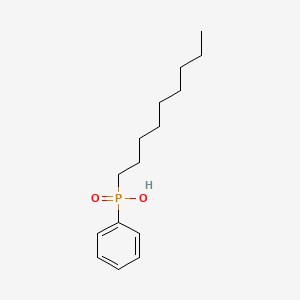
![1-{[4-(Trifluoromethoxy)phenyl]carbamoyl}ethyl 1-(2,2-dimethylpropanoyl)piperidine-4-carboxylate](/img/structure/B1649988.png)

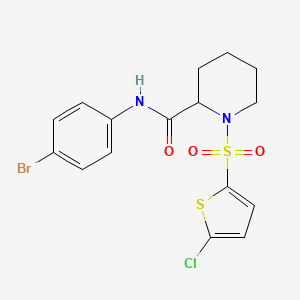
![N-[2-(4-benzylpiperazin-1-yl)ethyl]quinoxalin-2-amine](/img/structure/B1649992.png)

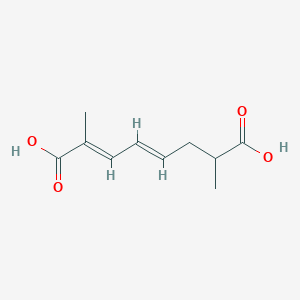
![N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-[(2,3-dihydro-1H-inden-5-yl)amino]propanamide](/img/structure/B1649996.png)
![Benzoyl chloride, 4,4'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis-](/img/structure/B1650000.png)
